

# Technical Guide: Benzyl 2-fluoro-4-morpholinobenzoate (CAS 1272756-24-7)

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## Compound of Interest

Compound Name: *Benzyl 2-fluoro-4-morpholinobenzoate*

Cat. No.: *B568059*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Benzyl 2-fluoro-4-morpholinobenzoate**, a fluorinated heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document outlines a proposed synthesis protocol, methods for characterization, and a discussion of its potential biological significance based on the known activities of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel morpholino-substituted benzoic acid derivatives.

## Chemical Identity and Properties

CAS Number: 1272756-24-7

### Table 1: Physicochemical Properties (Predicted)

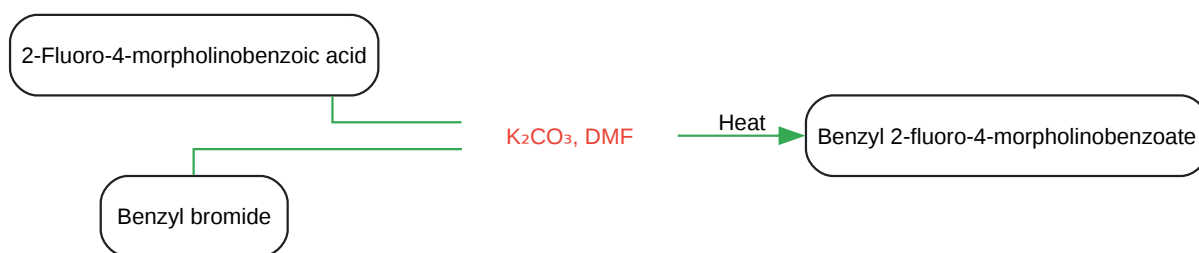
Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>18</sub> FNO <sub>3</sub>	Calculated
Molecular Weight	315.34 g/mol	Calculated
XLogP3	2.9	Predicted
Hydrogen Bond Donor Count	0	Predicted
Hydrogen Bond Acceptor Count	4	Predicted
Rotatable Bond Count	4	Predicted
Exact Mass	315.12707	Calculated
Monoisotopic Mass	315.12707	Calculated
Topological Polar Surface Area	49.8 Å <sup>2</sup>	Predicted
Heavy Atom Count	23	Calculated
Formal Charge	0	Calculated
Complexity	363	Predicted

Note: The properties listed above are computationally predicted and have not been experimentally verified.

## Proposed Synthesis

The synthesis of **Benzyl 2-fluoro-4-morpholinobenzoate** can be achieved via the esterification of its corresponding carboxylic acid, 2-fluoro-4-morpholinobenzoic acid. The starting material, 2-fluoro-4-morpholinobenzoic acid (CAS 946598-40-9), is commercially available from various chemical suppliers.

## Proposed Synthetic Scheme



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Caption: Proposed synthesis of **Benzyl 2-fluoro-4-morpholinobenzoate**.

## Experimental Protocol: Benzyl Ester Formation

This protocol is a general procedure for the synthesis of benzyl esters from carboxylic acids and can be adapted for the synthesis of **Benzyl 2-fluoro-4-morpholinobenzoate**.

Materials:

- 2-fluoro-4-morpholinobenzoic acid
- Benzyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and DMF.
- Stir the mixture at room temperature for 10 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to afford the desired product, **Benzyl 2-fluoro-4-morpholinobenzoate**.

## Characterization of Benzyl 2-fluoro-4-morpholinobenzoate

The following analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

### Table 2: Analytical Characterization Methods

Technique	Purpose	Expected Observations
$^1\text{H}$ NMR	Structural elucidation (proton environment)	Signals corresponding to the morpholino, aromatic, and benzyl protons.
$^{13}\text{C}$ NMR	Structural elucidation (carbon framework)	Resonances for all unique carbon atoms in the molecule.
$^{19}\text{F}$ NMR	Confirmation of fluorine incorporation	A singlet or multiplet in the characteristic region for an aryl fluoride.
Mass Spectrometry (MS)	Determination of molecular weight	A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy	Identification of functional groups	Characteristic absorption bands for the C=O (ester), C-O, C-F, and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC)	Purity assessment	A single major peak indicating the purity of the compound.

## Potential Biological Significance and Signaling Pathways

While there is no specific biological data available for **Benzyl 2-fluoro-4-morpholinobenzoate**, the structural motifs present in the molecule, namely the morpholine and fluorinated benzene rings, are found in numerous biologically active compounds.

The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Morpholine derivatives have exhibited a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

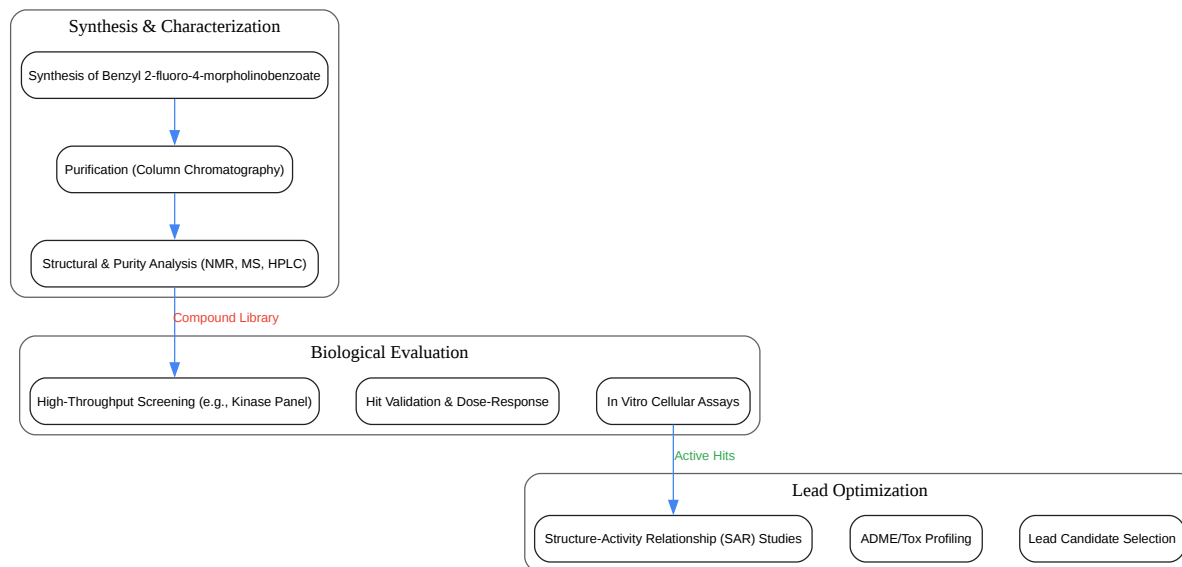
The inclusion of a fluorine atom on the benzene ring can significantly impact a molecule's biological activity. Fluorine substitution can alter metabolic stability by blocking sites of

oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

Given these characteristics, **Benzyl 2-fluoro-4-morpholinobenzoate** could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, it could serve as a building block for more complex molecules targeting kinases, G-protein coupled receptors, or other enzyme systems where the morpholine and fluoro-substituted phenyl groups can occupy specific binding pockets.

## Conceptual Research Workflow

The following diagram illustrates a potential workflow for the investigation of the biological activity of **Benzyl 2-fluoro-4-morpholinobenzoate**.



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Caption: Conceptual workflow for the synthesis and biological evaluation of **Benzyl 2-fluoro-4-morpholinobenzoate**.

## Conclusion

**Benzyl 2-fluoro-4-morpholinobenzoate**, with CAS number 1272756-24-7, is a chemical entity with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a proposed synthetic route, a general experimental protocol, and a framework for its characterization. While experimental data for this specific compound is not currently available

in the public domain, the analysis of its structural components suggests that it could serve as a valuable building block for the development of novel, biologically active molecules. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of this and related compounds.

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